An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-methoxypyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. This document details its physical and spectral properties, provides established experimental protocols for its synthesis and key reactions, and explores its application in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Chemical Properties
3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple sites for functionalization, making it a versatile scaffold for the construction of complex molecules.
Table 1: Physicochemical Properties of 3,5-Dibromo-2-methoxypyridine
| Property | Value | Reference |
| CAS Number | 13472-60-1 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 288 °C (predicted) | |
| Density | 1.919 g/cm³ (predicted) | |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-Dibromo-2-methoxypyridine.
Table 2: Spectroscopic Data for 3,5-Dibromo-2-methoxypyridine
| Technique | Data |
| ¹H NMR | A general spectrum for a similar compound, 2-bromo-3-methoxypyridine, in CDCl₃ shows a singlet for the methoxy protons around 3.9 ppm and signals for the pyridine ring protons in the aromatic region. For 3,5-Dibromo-2-methoxypyridine, one would expect two singlets in the aromatic region corresponding to the protons at the 4- and 6-positions. |
| ¹³C NMR | Based on analogous structures like 2-methoxypyridine, the carbon attached to the methoxy group would appear significantly downfield. The carbons bearing bromine atoms would also be deshielded. The remaining aromatic carbons would resonate in the typical range for pyridine derivatives. |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4). Common fragmentation patterns for pyridine derivatives include the loss of the methoxy group and subsequent fragmentation of the pyridine ring. |
Synthesis and Reactivity
Synthesis of 3,5-Dibromo-2-methoxypyridine
A common laboratory-scale synthesis involves the bromination of 5-bromo-2-methoxypyridine.
Experimental Protocol: Synthesis from 5-Bromo-2-methoxypyridine
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Materials: 5-bromo-2-methoxypyridine, bromine, sodium acetate, acetic acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
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Procedure:
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Dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add bromine to the solution at room temperature.
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Heat the reaction mixture to 80°C and stir for 4 hours.
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Allow the reaction to cool to room temperature and continue stirring overnight.
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Quench the reaction by adding water and extract the product with diethyl ether.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3,5-Dibromo-2-methoxypyridine.[3]
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Synthesis Workflow for 3,5-Dibromo-2-methoxypyridine.
Key Reactions: Palladium-Catalyzed Cross-Coupling
3,5-Dibromo-2-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The two bromine atoms at positions 3 and 5 offer opportunities for selective or double functionalization.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4]
General Experimental Protocol: Suzuki-Miyaura Coupling
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Materials: 3,5-Dibromo-2-methoxypyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF, often with water).
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Procedure:
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In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-Dibromo-2-methoxypyridine, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
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Add the degassed solvent system.
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Heat the reaction mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography.[5]
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Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6][7]
General Experimental Protocol: Buchwald-Hartwig Amination
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Materials: 3,5-Dibromo-2-methoxypyridine, amine, palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), a strong base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add the amine and 3,5-Dibromo-2-methoxypyridine.
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Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-120°C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small molecule inhibitors of this pathway feature nitrogen-containing heterocyclic scaffolds. 3,5-Dibromo-2-methoxypyridine serves as a valuable starting material for the synthesis of such inhibitors due to the facile introduction of various substituents through cross-coupling reactions.
For instance, the core structures of many PI3K inhibitors, such as GDC-0941 (Pictilisib), contain substituted pyridine or pyrimidine rings.[10][11][12] While a direct synthesis of GDC-0941 from 3,5-dibromo-2-methoxypyridine is not prominently reported, the methodologies described above are directly applicable to the synthesis of analogous structures where the dibrominated pyridine core can be sequentially functionalized to build the complex molecular architecture of such inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-Dibromo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 3. 2-METHOXY-3,5-DIBROMO-PYRIDINE | 13472-60-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
